Beta Amyloid peptides are generated through the enzymatic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase. The specific sequence of Beta Amyloid (1-30) consists of the amino acids from positions 1 to 30, which plays a significant role in its biological activity and aggregation properties.
Beta Amyloid (1-30) belongs to the class of neurotoxic peptides known as amyloids. These peptides are categorized based on their length and structural characteristics, with longer forms such as Beta Amyloid (1-40) and Beta Amyloid (1-42) being more extensively studied due to their stronger association with Alzheimer's disease pathology.
The synthesis of Beta Amyloid (1-30) typically involves solid-phase peptide synthesis techniques, particularly using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. This method allows for the sequential addition of protected amino acids to a solid support, enabling efficient synthesis.
Technical Details:
Beta Amyloid (1-30) consists of a linear sequence of amino acids that can adopt various conformations depending on environmental conditions. The structure is primarily characterized by its tendency to form beta-sheet structures, which are critical for its aggregation into fibrils.
The molecular formula for Beta Amyloid (1-30) can be represented as C, where N corresponds to the number of amino acids in the sequence. The molecular weight is approximately 3,300 Da, depending on post-translational modifications or impurities present during synthesis .
Beta Amyloid (1-30) undergoes several chemical reactions that facilitate its aggregation:
Technical Details:
The kinetics of these aggregation processes can be influenced by factors such as pH, temperature, and ionic strength, which affect the stability and solubility of the peptide .
The mechanism by which Beta Amyloid (1-30) exerts its effects involves several steps:
Studies suggest that even small oligomers formed from Beta Amyloid (1-30) can be neurotoxic and may play a critical role in early stages of Alzheimer's disease pathology .
Beta Amyloid (1-30) typically appears as a white powder when lyophilized and is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
The peptide exhibits characteristics typical of amyloids:
Relevant Data:
The melting point and solubility characteristics are crucial for developing formulations for research or therapeutic purposes .
Beta Amyloid (1-30) is primarily used in research related to Alzheimer's disease:
Beta amyloid (Aβ) fragments are proteolytic products of the amyloid precursor protein (APP), generated through sequential cleavage by β- and γ-secretases. While full-length Aβ isoforms (e.g., Aβ1-40, Aβ1-42) are heavily studied in Alzheimer’s disease (AD), shorter fragments like Aβ(1-30) provide critical insights into structure-function relationships.
Structural Characteristics and Biophysical Properties
Aβ(1-30) retains the N-terminal domain of full-length Aβ but lacks the hydrophobic C-terminus (residues 31–40/42). This truncation confers distinct properties:
Table 1: Biophysical Properties of Aβ(1-30) vs. Full-Length Aβ Isoforms
Property | Aβ(1-30) | Aβ(1-40) | Aβ(1-42) |
---|---|---|---|
Aggregation Propensity | Low | Moderate | High |
Metal Binding Sites | His6, His13, His14 | Same | Same |
Hydrophobicity Index | 0.45 | 0.62 | 0.75 |
Solubility (µM) | >500 | ~200 | ~50 |
Pathogenic Contributions
Though non-fibrillar, Aβ(1-30) contributes to AD pathogenesis through:
Aβ(1-30) serves as a key tool for dissecting receptor interactions at the blood-brain barrier (BBB) and neuronal surfaces, circumventing technical challenges posed by full-length Aβ aggregation.
Blood-Brain Barrier Transport
The BBB regulates Aβ homeostasis via receptor-mediated influx/efflux. Aβ(1-30) studies reveal:
Table 2: Receptor Binding Kinetics of Aβ(1-30) at the BBB
Receptor | Function | Kd (nM) | Method |
---|---|---|---|
RAGE | Influx | 120 | Surface Plasmon Resonance |
LRP1 | Efflux | 85 | Radioligand Binding |
P-gp | Efflux Pump | >500 | ATPase Activity Assay |
Ligand-Binding Studies
Aβ(1-30) enables precise mapping of receptor interaction domains:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5